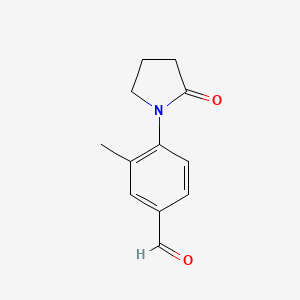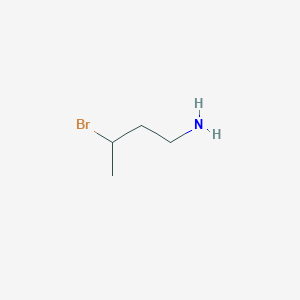
3-Bromobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobutan-1-amine is an organic compound with the molecular formula C4H10BrN. It is a primary amine where a bromine atom is attached to the third carbon of a butane chain, and an amino group is attached to the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromobutan-1-ol with ammonia or an amine under suitable conditions. Another method includes the nucleophilic substitution of 3-bromobutane with an amine .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobutan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Substitution Reactions: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines
Aplicaciones Científicas De Investigación
3-Bromobutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromobutan-1-amine involves its reactivity as a nucleophile and its ability to form stable intermediates. The amino group can participate in hydrogen bonding and other interactions, making it a valuable component in various chemical reactions. The bromine atom’s presence allows for easy substitution, facilitating the formation of diverse derivatives .
Comparación Con Compuestos Similares
4-Bromobutan-1-amine: Similar structure but with the bromine atom on the fourth carbon.
1-Bromobutane: A primary haloalkane without the amino group.
3-Bromo-3-buten-1-ol: Contains a double bond and a hydroxyl group instead of an amino group
Uniqueness: 3-Bromobutan-1-amine’s unique combination of a bromine atom and an amino group on a butane chain makes it particularly versatile in organic synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C4H10BrN |
|---|---|
Peso molecular |
152.03 g/mol |
Nombre IUPAC |
3-bromobutan-1-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3 |
Clave InChI |
YCLCLQBXCBOFNA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


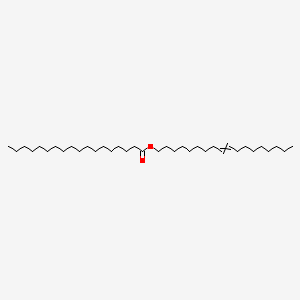
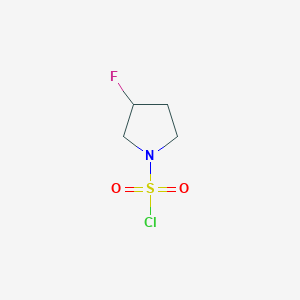
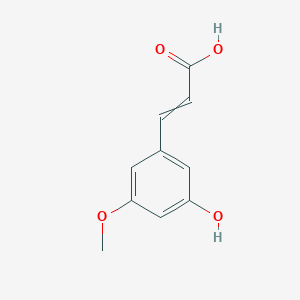
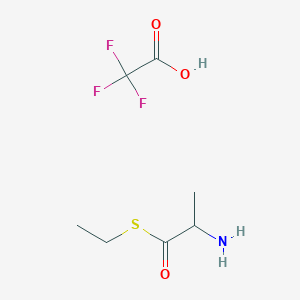

![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
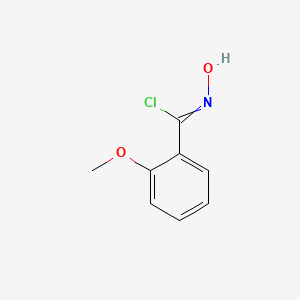
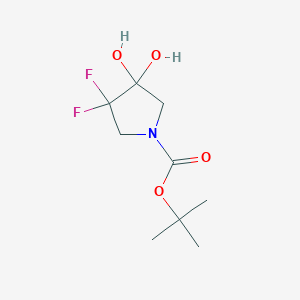
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)
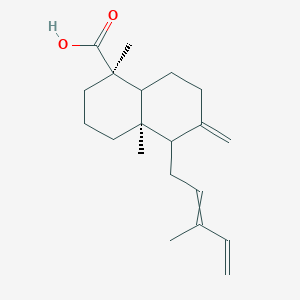
![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![(3S,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12440851.png)
